molecular formula C23H28BrN3O2 B11115528 2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol

2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol

Cat. No.: B11115528
M. Wt: 458.4 g/mol
InChI Key: JBGDMFXSZREIAG-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[55]undec-4-en-2-yl]-6-ethoxyphenol is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound . The synthesis may also involve S-alkylation and reduction reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H28BrN3O2

Molecular Weight

458.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-6-ethoxyphenol

InChI

InChI=1S/C23H28BrN3O2/c1-3-29-21-6-4-5-18(22(21)28)20-15-19(16-7-9-17(24)10-8-16)25-23(26-20)11-13-27(2)14-12-23/h4-10,20,26,28H,3,11-15H2,1-2H3

InChI Key

JBGDMFXSZREIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2CC(=NC3(N2)CCN(CC3)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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